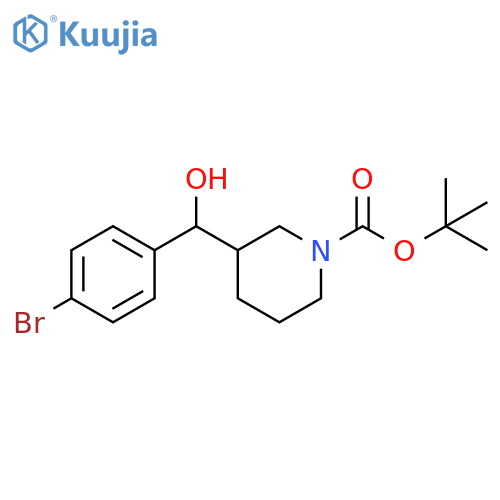

Cas no 2142362-39-6 (tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate)

tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Piperidinecarboxylic acid, 3-[(4-bromophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester

- tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate

-

- インチ: 1S/C17H24BrNO3/c1-17(2,3)22-16(21)19-10-4-5-13(11-19)15(20)12-6-8-14(18)9-7-12/h6-9,13,15,20H,4-5,10-11H2,1-3H3

- InChIKey: GMCDORZYYOTZDX-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCC(C(C2=CC=C(Br)C=C2)O)C1

tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-211527-0.25g |

tert-butyl 3-[(4-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate |

2142362-39-6 | 0.25g |

$642.0 | 2023-09-16 | ||

| Enamine | EN300-211527-10g |

tert-butyl 3-[(4-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate |

2142362-39-6 | 10g |

$3007.0 | 2023-09-16 | ||

| Enamine | EN300-211527-1g |

tert-butyl 3-[(4-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate |

2142362-39-6 | 1g |

$699.0 | 2023-09-16 | ||

| Enamine | EN300-211527-0.5g |

tert-butyl 3-[(4-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate |

2142362-39-6 | 0.5g |

$671.0 | 2023-09-16 | ||

| Enamine | EN300-211527-10.0g |

tert-butyl 3-[(4-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate |

2142362-39-6 | 10g |

$2823.0 | 2023-05-31 | ||

| Enamine | EN300-211527-2.5g |

tert-butyl 3-[(4-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate |

2142362-39-6 | 2.5g |

$1370.0 | 2023-09-16 | ||

| Enamine | EN300-211527-0.05g |

tert-butyl 3-[(4-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate |

2142362-39-6 | 0.05g |

$587.0 | 2023-09-16 | ||

| Enamine | EN300-211527-0.1g |

tert-butyl 3-[(4-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate |

2142362-39-6 | 0.1g |

$615.0 | 2023-09-16 | ||

| Enamine | EN300-211527-5g |

tert-butyl 3-[(4-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate |

2142362-39-6 | 5g |

$2028.0 | 2023-09-16 | ||

| Enamine | EN300-211527-5.0g |

tert-butyl 3-[(4-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate |

2142362-39-6 | 5g |

$1903.0 | 2023-05-31 |

tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate 関連文献

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylateに関する追加情報

tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate, identified by the CAS number 2142362-39-6, is a complex organic molecule with significant applications in various fields of chemistry. This compound is notable for its unique structure, which combines a piperidine ring, a tert-butyl group, and a hydroxymethylphenyl substituent. The presence of the bromine atom in the 4-position of the phenyl ring adds to its reactivity and makes it a valuable intermediate in organic synthesis.

Recent studies have highlighted the importance of this compound in the development of bioactive molecules. Researchers have explored its potential as a precursor for synthesizing pharmacologically active agents, particularly in the field of medicinal chemistry. The hydroxymethyl group attached to the piperidine ring provides a site for further functionalization, enabling the creation of derivatives with diverse biological activities. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes associated with neurodegenerative diseases.

The synthesis of tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate typically involves multi-step organic reactions, including nucleophilic substitutions and ring-forming processes. The use of palladium-catalyzed coupling reactions has been reported to enhance the efficiency of these syntheses, leading to higher yields and purer products. Such advancements underscore the compound's role as a versatile building block in modern organic synthesis.

In terms of applications, this compound has found utility in both academic research and industrial settings. Its ability to act as an intermediate in the synthesis of more complex molecules makes it indispensable in drug discovery programs. Additionally, its structural features make it suitable for use in materials science, where it can serve as a precursor for advanced polymers or nanoparticles.

From an analytical perspective, the compound's structure presents challenges for characterization techniques such as NMR and mass spectrometry. However, recent advancements in spectroscopic methods have improved our ability to accurately determine its molecular structure and purity. These improvements have facilitated its use in high-throughput screening assays and other demanding analytical workflows.

In conclusion, tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate is a multifaceted compound with significant potential across various chemical disciplines. Its unique structure, combined with recent advances in synthetic and analytical techniques, positions it as a key player in the development of novel chemical entities. As research continues to uncover new applications and optimizations for this compound, its importance in both academic and industrial settings is expected to grow further.

2142362-39-6 (tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate) 関連製品

- 1339020-64-2(2-(2,6-difluorophenyl)-2-acetamidoacetic acid)

- 49776-82-1(6-Heptenyl Isothiocyanate)

- 1807205-17-9(Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate)

- 1805127-24-5(4-Cyano-3,5-dibromobenzoic acid)

- 1553426-12-2(4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)

- 2757911-90-1(2-(Propan-2-yloxy)ethyl 3-(acetamidomethyl)-5-methylhexanoate)

- 1391211-17-8(4-(5-Oxomorpholin-3-yl)benzenecarbonitrile)

- 1340171-37-0(2-Pentanone, 5-[[(3-methylphenyl)methyl]thio]-)

- 3002465-83-7(5-Bromo-2-iodobenzofuran)

- 110506-36-0(Thiophene-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide)